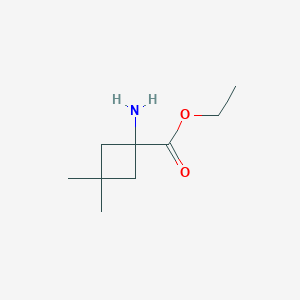
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate
Vue d'ensemble
Description
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate, also known as EDC, is an organic compound with a wide range of applications in the scientific research field. It is a cyclic amide that is used as a coupling reagent in the formation of amide bonds between carboxylic acids and amines. EDC has been used in a variety of laboratory experiments, including the synthesis of peptides, proteins, and other organic molecules. In addition, it has been used in the development of new drugs and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is widely used in the synthesis of peptides, proteins, and other organic molecules. It is also used in the development of new drugs and in the study of biochemical and physiological processes. In addition, Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has been used in the synthesis of DNA and RNA, as well as in the production of antibodies.
Mécanisme D'action
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate acts as a coupling reagent in the formation of amide bonds between carboxylic acids and amines. It acts as a catalyst in this reaction, which allows the formation of the amide bond to occur at a faster rate than it would without the presence of Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate.
Biochemical and Physiological Effects
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has been used in a variety of laboratory experiments to study the biochemical and physiological effects of various compounds. It has been used to study the effects of drugs on the body, as well as to study the effects of various environmental pollutants. In addition, Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has been used to study the effects of hormones and other signaling molecules on cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate in laboratory experiments is its ability to catalyze the formation of amide bonds at a faster rate than other reagents. This makes it ideal for use in the synthesis of peptides and proteins. However, Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is not very stable in acidic or basic conditions, so it is important to use it in a neutral solution. In addition, Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is not very soluble in water, so it is important to use a solvent that is compatible with the reaction.
Orientations Futures
The future of Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is promising as it is an important reagent for the synthesis of peptides and proteins. In addition, it has been used in the development of new drugs and in the study of biochemical and physiological processes. Further research could be conducted to explore the use of Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate in the synthesis of DNA and RNA, as well as in the production of antibodies. Additionally, research could be conducted to explore the use of Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate in the study of the effects of environmental pollutants on the body. Finally, research could be conducted to explore the use of Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate in the study of the effects of hormones and other signaling molecules on cellular processes.
Propriétés
IUPAC Name |
ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-12-7(11)9(10)5-8(2,3)6-9/h4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSVMJTVUDBNBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1434939.png)
![2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B1434940.png)


![2-(methoxymethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1434945.png)



![5,10-Dibromonaphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)](/img/structure/B1434951.png)
![Naphtho[1,2-c:5,6-c']bis([1,2,5]oxadiazole)](/img/structure/B1434952.png)


